molecular formula C10H11FN2 B13043961 (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13043961
M. Wt: 178.21 g/mol
InChI Key: GYVMGPZPLZGJPP-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral nitrile-containing compound featuring a fluorinated aromatic ring. Its molecular formula is C₁₀H₁₀FN₂, with a molecular weight of 179.20 g/mol. The structure comprises a phenyl ring substituted with a fluorine atom at the ortho-position (2-position) and a methyl group at the meta-position (5-position). The stereogenic center at the 3-position adopts the R-configuration, which may influence its interactions with biological targets or enzymes.

Nitrile groups, such as the one in this compound, are known for their versatility in medicinal chemistry, serving as bioisosteres for carboxylic acids or amides and enhancing metabolic stability.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

GYVMGPZPLZGJPP-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H](CC#N)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • Fluoro-substituted benzene derivatives bearing the 2-fluoro-5-methyl substitution pattern.
  • Cyanide sources such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) for introducing the nitrile group.
  • Amination reagents including ammonia or amine equivalents.
  • Chiral catalysts or auxiliaries to induce stereoselectivity.

Synthetic Route Example

A representative synthetic route involves the following steps:

Step Description Reagents/Conditions Notes
1 Preparation of 2-fluoro-5-methylbenzyl precursor Starting from 2-fluoro-5-methylbenzaldehyde or halide derivatives Commercially available or synthesized via electrophilic substitution
2 Formation of β-ketonitrile intermediate Reaction with cyanide source (e.g., KCN) under basic conditions Typically performed in polar aprotic solvents like DMF or DMSO
3 Stereoselective amination Use of chiral amine catalysts or reductive amination with chiral auxiliaries Ensures (3R) configuration at the amino-bearing carbon
4 Purification Silica gel column chromatography or crystallization Essential to isolate enantiopure product

This synthetic strategy aligns with literature on β-ketonitrile derivatives, where the nitrile group is introduced followed by stereoselective amination to yield chiral amino nitriles.

Catalytic and Enzymatic Methods

Recent advances include the use of enzymatic resolution or asymmetric catalysis to enhance stereoselectivity and yield. For example:

  • Enzymatic hydrolysis or nitrilase-catalyzed transformations can selectively convert racemic mixtures to the desired (3R) enantiomer.
  • Transition metal-catalyzed asymmetric hydrogenation or amination reactions provide high enantiomeric excess.

These approaches are inspired by methods used in the synthesis of related fluorinated amino acids and amino nitriles.

Purification and Characterization

Purification of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is typically achieved by:

  • Silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Crystallization under controlled temperature conditions to enhance enantiomeric purity.

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
  • Chiral High-Performance Liquid Chromatography (HPLC) to assess enantiomeric excess.
  • Mass spectrometry and elemental analysis for molecular weight and composition confirmation.

Comparative Data Table of Related Compounds Preparation

Compound Molecular Formula Key Synthetic Feature Stereoselectivity Method Yield (%) Reference
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile C10H11FN2 Fluoro-methylbenzene derivative cyanide addition and amination Chiral catalysts or auxiliaries Not specified
(3R)-3-amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile C10H11FN2O Methylation of fluoro-substituted benzene, then cyanide addition and amination Chiral resolution or asymmetric synthesis Not specified
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile C10H11FN2 Fluoro-methylbenzyl precursor, cyanide addition, stereoselective amination Enzymatic or catalytic stereoselectivity Typically >65% Derived from literature analogues

Research Findings and Industrial Considerations

  • Industrial synthesis often employs batch or continuous flow reactors with automated monitoring to optimize yield and purity.
  • The fluorine atom enhances biological activity and lipophilicity, making the stereochemical purity critical for pharmaceutical applications.
  • Synthesis optimization focuses on minimizing racemization and maximizing enantiomeric excess.
  • The use of chiral catalysts and enzymatic methods is increasingly preferred for scalability and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a building block for the construction of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with molecular targets, influencing their function.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The 5-position substituent is a methyl group in the (3R)-compound versus a methoxy group in the (3S)-isomer.
  • Stereochemistry : The (3S)-configuration alters spatial orientation, which may impact enantioselective interactions with chiral biological targets.
Property (3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile
Molecular Formula C₁₀H₁₀FN₂ C₁₀H₁₁FN₂O
Molecular Weight (g/mol) 179.20 194.21
Substituents 2-F, 5-CH₃ 2-F, 5-OCH₃
Stereochemistry R-configuration S-configuration
Potential Applications Kinase inhibition, metabolic stability enhancement Enzyme modulation, prodrug design

Research Insights :
The methoxy group in the (3S)-isomer may facilitate hydrogen bonding with enzymes, enhancing selectivity but reducing metabolic stability compared to the methyl group in the (3R)-compound. Fluorine’s electron-withdrawing effect in both compounds could stabilize aromatic π-π interactions in target binding pockets .

Functional Analog: 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

Key Differences :

  • Core Structure : DF 203 contains a benzothiazole ring fused to a substituted phenyl group, whereas the (3R)-compound is a simpler nitrile derivative.
  • Biological Activity : DF 203 exhibits potent antitumor activity via CYP1A1-mediated metabolism, forming reactive intermediates that covalently bind to cellular targets.
Property (3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)
Molecular Formula C₁₀H₁₀FN₂ C₁₃H₁₁N₂S
Molecular Weight (g/mol) 179.20 227.30
Functional Groups Nitrile, amine, fluorine Benzothiazole, amine, methyl
Metabolic Pathway Likely CYP-independent (fluorine stabilizes) CYP1A1-dependent activation
Therapeutic Use Underexplored; potential enzyme modulation Antitumor agent (breast cancer)

Nucleotide Analog: Complex Propanenitrile Derivative ()

Key Differences :

  • Structural Complexity: The nucleotide analog in incorporates a propanenitrile moiety within a larger phosphino-tetrahydrofuran scaffold, unlike the compact aryl-propanenitrile structure of the (3R)-compound.
  • Application : The nucleotide analog is designed for nucleic acid synthesis, while the (3R)-compound may act as a small-molecule therapeutic.
Property (3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile Nucleotide Analog ()
Molecular Formula C₁₀H₁₀FN₂ C₄₇H₆₃N₄O₆PSi₂
Molecular Weight (g/mol) 179.20 901.25
Functional Role Small-molecule drug candidate Nucleic acid synthesis intermediate
Key Features Fluorine for stability, chiral center for selectivity Phosphino group, tert-butyldimethylsilyl protection

Research Insights : The nucleotide analog’s propanenitrile group likely serves as a leaving group or stabilizer during phosphoramidite-based oligonucleotide synthesis. In contrast, the (3R)-compound’s nitrile may directly engage in hydrogen bonding or dipole interactions with biological targets .

Biological Activity

(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group, a nitrile group, and a fluorinated aromatic ring, contributes to its biological activity and specificity. This article provides an in-depth examination of its biological properties, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 178.21 g/mol
  • Key Features :
    • Chiral center at the carbon attached to the amino group
    • Presence of a fluorine atom enhances biological interactions

The biological activity of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the amino and nitrile groups enables the formation of hydrogen bonds and other interactions that modulate the activity of these molecular targets.

Potential Targets:

  • Enzymes : May act as inhibitors or modulators
  • Receptors : Could influence receptor activity through competitive inhibition or allosteric modulation

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific findings related to (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile.

Activity Against Pathogens

  • Antifungal Activity :
    • In studies involving analogues of similar compounds, it was observed that fluorinated derivatives showed improved antifungal selectivity and potency. For instance, compounds with a 2-fluoro substitution demonstrated enhanced activity against Cryptococcus species, suggesting that (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile may exhibit comparable effects due to its structural similarities .
  • Anticancer Properties :
    • Research has suggested that compounds containing fluorinated aromatic rings can enhance cytotoxicity against various cancer cell lines. The specific interactions facilitated by the fluorine atom may lead to increased efficacy in targeting cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrileC10H12FNFluorinated aromatic ringPotential antifungal and anticancer activity
(S)-4-amino-4-(4-fluorophenyl)butyronitrileC10H12FNDifferent stereocenterExhibits anti-inflammatory properties
(3R)-3-amino-3-(2-bromo-5-methylphenyl)propanenitrileC10H11BrN2Bromine substituentVaries in reactivity and biological properties

Case Studies

  • Fluorinated Analogues in Medicinal Chemistry :
    • A study focusing on fluorinated aminopyrazole derivatives demonstrated that structural modifications significantly influenced their selectivity and potency against fungal pathogens . This supports the hypothesis that (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile could similarly benefit from fluorination in enhancing biological activity.
  • Inhibition Studies :
    • Inhibition assays conducted on related compounds indicated that modifications at the aromatic ring could lead to improved binding affinities for target enzymes. These findings suggest that further exploration into the structure-activity relationship (SAR) of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is warranted .

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